2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole
Description
Table 1: Key structural and physicochemical data
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₃N |
| Molecular weight | 207.275 g/mol |
| Synonymous names | 2-phenyl-1,8-dihydrocyclohepta[b]pyrrole; 2-phényl-1,8-dihydrocyclohepta[b]pyrrole |
The IUPAC nomenclature follows fusion rules for bicyclic systems, where the smaller ring (pyrrole) is prioritized as the parent heterocycle. The numbering begins at the nitrogen atom in the pyrrole ring, proceeding clockwise through the fused cycloheptane. This naming convention distinguishes it from related structures, such as pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazoles, which incorporate additional heteroatoms and functional groups.
Historical Development in Heterocyclic Chemistry
Heterocyclic chemistry emerged as a distinct field in the early 19th century, with seminal discoveries like the isolation of pyrrole from coal tar in 1834. The synthesis of 2-phenyl-1,8-dihydrocyclohepta[b]pyrrole in 1986 reflects mid-to-late 20th-century efforts to expand the diversity of fused ring systems for applications in drug discovery and materials science. During this period, researchers increasingly explored medium-sized rings (7–9 members) to balance conformational flexibility and aromatic stability, as seen in colchicine-inspired antitubulin agents.
The compound’s development parallels advancements in cyclization methodologies, such as gold-catalyzed [5 + 2] reactions, which enabled efficient construction of cyclohepta[b]pyrrole frameworks. Its structural homology to bioactive pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazoles—potent inhibitors of tubulin polymerization—underscores the therapeutic potential of this class. However, unlike these derivatives, 2-phenyl-1,8-dihydrocyclohepta[b]pyrrole lacks additional functional groups, making it a simpler model for studying ring strain and electronic effects in fused systems.
Table 2: Milestones in heterocyclic chemistry relevant to cyclohepta[b]pyrroles
Properties
CAS No. |
106111-52-8 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-phenyl-1,8-dihydrocyclohepta[b]pyrrole |
InChI |
InChI=1S/C15H13N/c1-3-7-12(8-4-1)15-11-13-9-5-2-6-10-14(13)16-15/h1-9,11,16H,10H2 |
InChI Key |
HTJNXXUXMRWWPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC2=C1NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Reaction Optimization for Gold-Catalyzed Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | IPrAuCl/AgSbF6 | Toluene | 50 | 14 | Initial test conditions |
| 5 | JohnPhosAu(MeCN)SbF6 | Toluene | 80 | 72 | Optimized conditions |
| 13 | JohnPhosAu(MeCN)SbF6 | Toluene | 80 | 63 | Reduced pyrrole charge (1.1 equiv) |
| 14 | JohnPhosAu(MeCN)SbF6 | Toluene | 80 | 72 | Increased pyrrole charge (10 equiv) |
DBU-Catalyzed Cyclization
Another method involves DBU-catalyzed cyclization using p-toluenesulfonyl isonitrile and substituted propargyl derivatives:
Table 2: Optimization of DBU-Catalyzed Cyclization
| Entry | Substrate Type | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| A | Electron-rich aryls | MeCN | High | Enhanced stabilization |
| B | Aliphatic substituents | MeCN | Low | Reduced reactivity |
Notes on Reaction Efficiency
Both methods emphasize the importance of electron-rich substituents to stabilize intermediates during cyclization reactions. Electron-deficient or aliphatic substituents generally reduce yields due to lower stabilization of cationic charges.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The phenyl group and other positions on the pyrrole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural and Functional Differences
Calix[4]pyrrole (Macrocyclic Analogue)
- Structure : Macrocyclic tetramer of pyrrole units linked by methylene bridges, forming a bowl-shaped cavity.
- Function : Binds anions (e.g., Cl⁻, F⁻) via eight NH hydrogen bonds, enabling applications in anion sensing and catalysis .
Poly(pyrrole-2-formyl) Copolymers (Conductive Polymers)
- Structure : Copolymers of pyrrole and 2-formyl pyrrole, stabilized by acidic catalysts (e.g., trifluoroacetic acid).
- Function : Exhibit electrical conductivity (10⁻⁴–10⁻³ S/cm) due to conjugated π-systems and polarizable formyl groups .
- Key Difference : The phenyl substituent in 2-phenyl-1,8-dihydrocyclohepta[b]pyrrole disrupts extended conjugation, reducing conductivity compared to formyl-functionalized copolymers.
Pyrrole-2-aldehyde Derivatives (Reactivity Comparison)
- Structure : Pyrrole substituted with aldehyde groups at the 2-position, prone to dimerization under basic or acidic conditions.
- Function: Reacts with benzoyl chloride to form monomeric or dimeric benzoylated products, depending on solvent and catalyst .
- Key Difference : The phenyl group in 2-phenyl-1,8-dihydrocyclohepta[b]pyrrole reduces electrophilic substitution reactivity compared to aldehyde-functionalized pyrroles, favoring sterically hindered interactions instead.
Comparative Data Table
Biological Activity
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole is a heterocyclic compound notable for its unique structure, which includes a seven-membered ring fused to a pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and antiproliferative effects, supported by relevant data and case studies.
The molecular formula of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole is C15H13N, with a molecular weight of 207.27 g/mol. Its structural uniqueness contributes to its biological activity.
| Property | Value |
|---|---|
| CAS No. | 106111-52-8 |
| Molecular Formula | C15H13N |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 2-phenyl-1,8-dihydrocyclohepta[b]pyrrole |
The biological activity of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole is primarily mediated through its interaction with specific molecular targets. Research indicates that the compound can bind to various enzymes and receptors, influencing cellular pathways involved in growth and proliferation. Ongoing studies aim to elucidate the precise mechanisms by which this compound exerts its effects.
Anticancer Activity
Recent studies have explored the compound's anticancer properties. For instance, a study involving pyrrole-based derivatives demonstrated that certain derivatives exhibited significant antiproliferative activity against melanoma cells (SH-4) with an IC50 value of 44.63 ± 3.51 μM . The mechanism behind this activity includes the induction of apoptosis and cell cycle arrest in the S phase.
Case Study: Cytotoxicity and Antiproliferative Effects
A comprehensive investigation was conducted on various pyrrole derivatives, including 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole. The findings are summarized below:
| Compound | IC50 (μM) | Selectivity Index (SI) | Mechanism of Action |
|---|---|---|---|
| 1C | 44.63 ± 3.51 | 3.83 | Induces apoptosis; S-phase arrest |
| Control (Carboplatin) | 18.2 | - | Chemotherapeutic agent |
The study highlighted that compounds derived from β-aldehydes displayed greater bioactivity compared to those from α-aldehydes, suggesting that structural modifications significantly influence biological efficacy .
Q & A
Basic: What synthetic routes are available for 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole, and how can intermediates be purified effectively?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. A general procedure includes reacting substituted amines or esters under acidic or basic conditions to form the cyclohepta[b]pyrrole core. For example, 1-substituted-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-8(1H)-one derivatives are synthesized via acid-catalyzed cyclization, followed by phenyl group introduction using Suzuki-Miyaura coupling . Critical purification steps involve column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol to isolate intermediates. Monitoring by TLC and NMR ensures purity .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental data in photophysical studies of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole derivatives?
Methodological Answer:
Discrepancies often arise from incomplete modeling of solvent effects or π-conjugation. To address this:
- Perform time-dependent density functional theory (TD-DFT) calculations with explicit solvent models (e.g., PCM or SMD) and compare with experimental UV-Vis/fluorescence spectra.
- Validate excited-state intramolecular proton transfer (ESIPT) dynamics using femtosecond transient absorption spectroscopy, as demonstrated in indole-pyrrole systems .
- Adjust computational parameters (e.g., basis sets, exchange-correlation functionals) to better match empirical Stokes shifts .
Basic: Which spectroscopic techniques are optimal for structural confirmation of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole?
Methodological Answer:
- NMR : and NMR identify proton environments and carbon frameworks. Aromatic protons appear as doublets (δ 6.8–7.5 ppm), while dihydro protons resonate at δ 2.5–3.5 ppm .
- IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm) and C-C aromatic (1500–1450 cm) confirm the heterocyclic core .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]) with <2 ppm error .
Advanced: How does π-conjugation influence the excited-state dynamics of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole?
Methodological Answer:
Extended π-conjugation delocalizes electron density, altering ESIPT kinetics. Experimental approaches include:
- Substitution Effects : Introduce electron-withdrawing groups (e.g., -CN) to stabilize charge-transfer states, monitored via fluorescence quenching .
- Transient Absorption Spectroscopy : Track ultrafast (<100 ps) proton transfer kinetics in π-conjugated derivatives .
- Theoretical Modeling : Compare frontier molecular orbitals (HOMO-LUMO gaps) with experimental emission maxima to quantify conjugation effects .
Basic: What side reactions occur during cyclohepta[b]pyrrole synthesis, and how are they mitigated?
Methodological Answer:
Common side reactions:
- Over-Oxidation : Forms fully aromatic cyclohepta[b]pyrroles. Mitigation: Use mild oxidizing agents (e.g., DDQ in stoichiometric amounts) .
- Dimerization : Occurs at high temperatures. Control via low-temperature (−10°C) reactions and dilute conditions .
- Byproduct Formation : Tetrazole or oxazole intermediates may form; monitor via LC-MS and adjust reaction time .
Advanced: What quantum mechanical phenomena are observed in the molecular motion of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole on metal surfaces?
Methodological Answer:
Quantum tunneling dominates motion on Au(111) or Ag(111) surfaces. Key methods:
- Scanning Tunneling Microscopy (STM) : Resolve single-molecule hopping rates (<1 Hz) at 5 K, showing deviation from Arrhenius kinetics .
- Density Matrix Renormalization Group (DMRG) Calculations : Model non-classical energy barriers caused by internal NH vibrations .
- Helium Spin-Echo Spectroscopy : Quantify anomalous diffusion coefficients (10–10 m/s) attributable to quantum fluctuations .
Pharmacological: How can the bioactivity of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole be evaluated for drug discovery?
Methodological Answer:
- In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. EC values <10 μM indicate potency .
- SAR Studies : Modify the phenyl group with halogens (-F, -Cl) to enhance lipophilicity (logP 2.5–3.5) and blood-brain barrier penetration .
- Molecular Docking : Use AutoDock Vina to predict binding affinities (ΔG < −8 kcal/mol) to ATP-binding pockets .
Data Analysis: How should researchers address contradictions between experimental selectivity and computational predictions in ionic liquid extraction of pyrrole derivatives?
Methodological Answer:
- Anion Size Optimization : Use bulky anions (e.g., tosylate in TEA-TSA) to reduce steric hindrance, improving experimental distribution ratios (D > 2.5) .
- COSMO-RS Adjustments : Calibrate σ-profiles to account for hydrogen-bonding interactions, reducing prediction errors by 20–30% .
- Validation via Headspace GC-MS : Quantify pyrrole concentrations in ionic liquid phases to refine activity coefficients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
